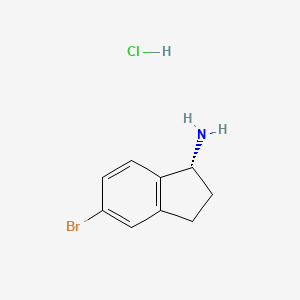

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS No.: 1443238-61-6

Cat. No.: VC2747768

Molecular Formula: C9H11BrClN

Molecular Weight: 248.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443238-61-6 |

|---|---|

| Molecular Formula | C9H11BrClN |

| Molecular Weight | 248.55 g/mol |

| IUPAC Name | (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m1./s1 |

| Standard InChI Key | GLGQSSHHFWJLAI-SBSPUUFOSA-N |

| Isomeric SMILES | C1CC2=C([C@@H]1N)C=CC(=C2)Br.Cl |

| SMILES | C1CC2=C(C1N)C=CC(=C2)Br.Cl |

| Canonical SMILES | C1CC2=C(C1N)C=CC(=C2)Br.Cl |

Introduction

Chemical Identity and Properties

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound characterized by its chiral center at the C1 position of the indane ring system. The compound contains a bromine substitution at the 5-position of the aromatic ring, an amine group at the C1 position, and exists as a hydrochloride salt. This specific enantiomer has the R configuration at the stereogenic center, which distinguishes it from its S-enantiomer counterpart.

Basic Information

The compound is officially identified by the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1443238-61-6 |

| Molecular Formula | C₉H₁₁BrClN |

| Molecular Weight | 248.55 g/mol |

| IUPAC Name | (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride |

| European Community (EC) Number | 887-610-8 |

| PubChem CID | 92134900 |

| MDL Number | MFCD29042773 |

The compound is formally derived from the parent compound (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine (CID 28206722) through salt formation with hydrochloric acid .

Chemical Structure Identifiers

Several identifiers are used in chemical databases to uniquely identify this compound:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m1./s1 |

| InChIKey | GLGQSSHHFWJLAI-SBSPUUFOSA-N |

| SMILES | C1CC2=C([C@@H]1N)C=CC(=C2)Br.Cl |

| Canonical SMILES | C1CC2=C(C1N)C=CC(=C2)Br.Cl |

These structural identifiers provide a standardized way to represent the compound's structure across different chemical databases and systems .

Physical Properties

Based on the available data, the compound exhibits these key physical characteristics:

| Property | Value |

|---|---|

| Physical Appearance | White crystalline solid |

| Purity (Commercial) | 95% |

| Storage Temperature | 2-8°C |

| Melting Point | ≈208-209.5°C (for the related non-brominated compound) |

The compound should be stored under controlled temperature conditions, typically between 2-8°C, and protected from light to maintain its stability .

Synthesis Methods

Several synthetic routes have been developed for the preparation of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride and its related compounds. The synthesis typically involves multiple steps, starting from appropriate indanone precursors.

General Synthetic Approach

A common synthetic pathway for the preparation of 2,3-dihydro-1H-inden-1-amine derivatives, which can be adapted for the 5-bromo substituted variant, follows this general approach:

-

Starting with 2,3-dihydro-1H-1-indanone (or 5-bromo-2,3-dihydro-1H-inden-1-one for the brominated derivative)

-

Conversion to the corresponding oxime

-

Reduction of the oxime to the amine

-

Salt formation with hydrochloric acid to obtain the hydrochloride salt

Specific Synthesis of the Parent Amine

For the non-hydrochloride parent compound (5-Bromo-2,3-dihydro-1H-inden-1-amine), a documented synthetic procedure is as follows:

"To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (100 g, 474 mmol, 1.00 equiv) in methanol (1.5 L) was added ammonium formate (300 g, 4.76 mol, 10.0 equiv). After stirring for 1 h, NaBH₃CN (90 g, 1.43 mol, 3.02 equiv) was added. The mixture was heated at 60°C for 2 h, concentrated under reduced pressure, and purified by silica gel chromatography (EA/PE, 1/10) to afford 64 g (64%) of 5-Bromo-2,3-dihydro-1H-inden-1-amine as a brown solid."

This racemic amine can then be resolved into its enantiomers and converted to the hydrochloride salt.

Industrial Scale Synthesis

For industrial-scale production, an improved process is described in patent literature that avoids pressurized hydrogenation equipment:

"The invention provides preparation [of] 2,3-dihydro-1H-indenes-1-amine (II), the improving one's methods... this method is carried out in conventional equipment, and operation is easy to realize, has got rid of conditions such as pressurization hydrogenation of the prior art, waterless operation, more helps suitability for industrialized production."

The method employs aluminum-nickel in alkaline solution as the reducing agent, which offers advantages for large-scale production compared to traditional hydrogenation methods.

Applications and Research Significance

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride has several important applications in synthetic chemistry and pharmaceutical research.

Building Block in Organic Synthesis

The compound serves as a valuable chiral building block in the synthesis of complex molecules. The presence of the bromine atom makes it particularly useful as:

-

A site for further functionalization through various cross-coupling reactions (Suzuki, Sonogashira, etc.)

-

A precursor for the introduction of other functional groups

-

A handle for constructing more complex molecular architectures

The chiral amine functionality provides a stereochemically defined center that can be utilized in asymmetric synthesis of pharmaceutically active compounds.

Intermediate in the Synthesis of Rasagiline Derivatives

Patent literature indicates that similar 2,3-dihydro-1H-inden-1-amine derivatives serve as key intermediates in the synthesis of rasagiline and related compounds:

"The object of the present invention is to provide a kind of preparation 2,3-dihydro-1H-indenes-1-amine (II) and derivative (1R)-2 thereof, 3-dihydro-N-2-proyl-1H-indenes-1-amine (II) be the important intermediate of preparation rasagiline."

The brominated derivative potentially offers opportunities for creating novel analogs with enhanced or modified properties.

Chemical Reactivity and Structure

Reactive Sites

The molecule contains several reactive sites that can be exploited in synthetic transformations:

-

The primary amine group at the C1 position can undergo:

-

Acylation reactions

-

Alkylation reactions

-

Formation of imines and enamines

-

Peptide coupling reactions

-

-

The bromine substituent on the aromatic ring enables:

-

Metal-catalyzed cross-coupling reactions

-

Halogen-metal exchange reactions

-

Nucleophilic aromatic substitution (under forcing conditions)

-

-

The stereogenic center at C1 provides:

-

A fixed chiral environment for asymmetric transformations

-

Potential for diastereoselective reactions when combined with other chiral reagents

-

Structural Features

The compound's structure consists of a 2,3-dihydro-1H-indene core (also known as indane) with specific substitution patterns:

-

A bromine atom at the 5-position of the aromatic ring

-

An amine group at the 1-position with R stereochemistry

-

A hydrochloride salt formed at the amine nitrogen

Related Compounds and Derivatives

Parent Compound

The non-salt form, (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine (CID 28206722), serves as the parent compound from which the hydrochloride salt is derived .

Structural Analogs

Several structurally related compounds are documented in chemical databases:

-

(R)-5-Bromo-2,3-dihydro-1H-inden-1-ol (CAS: 1038919-63-9) - The alcohol analog with a hydroxyl group replacing the amine

-

5-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 185122-74-1) - The racemic form of the amine

-

5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1197595-75-7) - The racemic form of the hydrochloride salt

These related compounds share similar structural features but differ in their stereochemistry or functional groups, providing a broader chemical space for exploration in synthetic and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume